4-Bromo-2-ethyl-6-methylaniline

Overview

Description

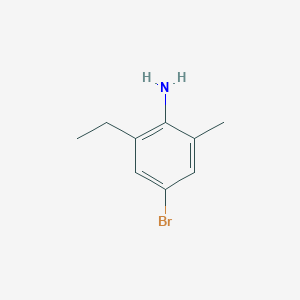

4-Bromo-2-ethyl-6-methylaniline (CAS: 1261774-95-1 or 70598-49-1) is a halogenated aromatic amine with the molecular formula C₉H₁₂BrN and a molecular weight of 214.10 g/mol . The compound features a bromine atom at the para position, an ethyl group at the ortho position, and a methyl group at the meta position relative to the amino group. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-ethyl-6-methylaniline typically involves multi-step organic reactions. One common synthetic route includes:

Nitration: The starting material, 2-ethyl-6-methylaniline, undergoes nitration to introduce a nitro group at the 4-position.

Reduction: The nitro group is then reduced to an amine group.

Bromination: Finally, the compound is brominated at the 4-position to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction conditions, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-ethyl-6-methylaniline can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic aromatic substitution.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

Organic Synthesis

4-Bromo-2-ethyl-6-methylaniline serves as an important intermediate in organic synthesis. It is utilized in the production of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structural features allow it to participate in various chemical reactions such as:

- Nucleophilic Aromatic Substitution : The bromine atom can be replaced by nucleophiles, enabling the formation of diverse substituted anilines.

- Coupling Reactions : It can undergo reactions like Suzuki-Miyaura coupling to create carbon-carbon bonds, which are essential for synthesizing larger aromatic compounds.

Biological Applications

In biological research, this compound is used to study enzyme interactions and as a building block for bioactive molecules. Its modified aniline structure allows it to interact with various biological targets, potentially influencing enzyme activity or receptor binding. For instance:

- Enzyme Studies : The compound can be employed to investigate the mechanisms of enzyme catalysis and inhibition.

- Drug Development : It serves as a precursor for developing new therapeutic agents with specific biological activities .

Industrial Applications

The compound is also utilized in industrial processes, particularly in the manufacture of dyes and pigments. Its brominated structure contributes to the color properties of dyes, making it valuable in textile and paint industries. Additionally, it may be involved in producing other industrial chemicals that require specific aromatic compounds as precursors .

Case Study 1: Synthesis of Bioactive Compounds

A recent study demonstrated the use of this compound as a starting material for synthesizing novel anti-cancer agents. Through a series of substitution reactions, researchers were able to modify the compound to enhance its efficacy against specific cancer cell lines.

Case Study 2: Enzyme Interaction Studies

In another research project focused on enzyme inhibition, scientists utilized this compound to explore its effects on certain metabolic pathways. The results indicated that modifications to the bromine substituent significantly altered binding affinity towards target enzymes.

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethyl-6-methylaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and the ethyl and methyl groups can influence the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Halogens and Alkyl Groups

The following table compares 4-Bromo-2-ethyl-6-methylaniline with analogues differing in halogen or alkyl substituents:

Key Observations :

- Halogen Effects : Chlorine and fluorine substituents increase polarity and alter reactivity. For example, 4-Bromo-2-fluoro-6-methylaniline is more reactive in Suzuki couplings due to fluorine’s electron-withdrawing effect .

- Alkyl vs. Nitro Groups : The ethyl group in this compound enhances steric hindrance compared to methyl or nitro substituents, influencing reaction pathways in catalysis .

Physicochemical Properties

Limited data exists for melting/boiling points of this compound. However, comparisons can be inferred:

Biological Activity

4-Bromo-2-ethyl-6-methylaniline is an organic compound notable for its unique structural characteristics, including a bromine atom at the 4-position, an ethyl group at the 2-position, and a methyl group at the 6-position of the aniline core. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

- Molecular Formula : C₉H₁₂BrN

- Molecular Weight : 214.1 g/mol

- Structure : The compound features a substituted aniline structure that influences its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the bromine atom enhances the compound's electrophilicity, allowing it to participate in various biochemical reactions. Additionally, the ethyl and methyl groups can influence binding affinity and specificity towards molecular targets, modulating enzyme activities and potentially leading to therapeutic effects .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, potentially inhibiting the growth of certain bacterial strains.

- Anticancer Potential : The compound has been investigated for its anticancer properties, with mechanisms involving apoptosis induction in cancer cells through interaction with specific signaling pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 2-Bromo-4-methylaniline | Lacks ethyl group at 2-position | Limited biological activity |

| 4-Bromo-2-ethylaniline | Lacks methyl group at 6-position | Similar reactivity |

| 2-Ethyl-6-methylaniline | Lacks bromine atom at 4-position | Lower potency in biological assays |

This table highlights how variations in structure can affect biological activity, with this compound demonstrating unique properties due to its specific substituents.

Case Studies and Research Findings

- Anticancer Activity : A study published in a peer-reviewed journal explored the effects of various aniline derivatives on cancer cell lines. The results indicated that compounds similar to this compound showed significant cytotoxicity against breast cancer cells, suggesting potential for further development as anticancer agents .

- Enzyme Interaction Studies : Research focusing on enzyme kinetics revealed that this compound could act as a competitive inhibitor for certain enzymes involved in metabolic pathways. This inhibition was linked to structural features allowing effective binding to active sites.

Q & A

Q. Basic: What synthetic methodologies are recommended for 4-Bromo-2-ethyl-6-methylaniline, and how can purity be optimized?

Answer:

The synthesis typically involves bromination of a pre-functionalized aniline derivative. A common approach is the directed ortho-bromination of 2-ethyl-6-methylaniline using brominating agents like in the presence of a Lewis acid catalyst (e.g., ) to achieve regioselectivity . Purity optimization requires sequential purification steps:

- Recrystallization : Use ethanol/water mixtures to remove unreacted starting materials .

- Column Chromatography : Employ silica gel with a hexane/ethyl acetate gradient (8:2 to 7:3) to isolate the target compound .

- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and (CDCl, δ 6.5–7.2 ppm for aromatic protons) .

Q. Advanced: How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Answer:

The ethyl and methyl groups at the 2- and 6-positions create steric hindrance, reducing accessibility to the bromine atom in Suzuki-Miyaura or Buchwald-Hartwig couplings. To mitigate this:

- Catalyst Optimization : Use bulky ligands like or with to enhance catalytic turnover .

- Temperature Modulation : Elevated temperatures (80–100°C) improve reaction kinetics but may require inert atmospheres to prevent decomposition .

- Electronic Effects : The electron-donating ethyl and methyl groups deactivate the aryl ring, necessitating stronger bases (e.g., ) to facilitate transmetallation .

Q. Basic: What analytical techniques are most effective for structural characterization of this compound?

Answer:

- : Key peaks include aromatic protons (δ 6.5–7.2 ppm) and methyl/ethyl groups (δ 1.2–2.5 ppm). signals for the brominated carbon appear at δ 115–125 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (, expected 213.0084) .

- FT-IR : Detect N–H stretching (3350–3450 cm) and C–Br vibrations (550–600 cm) .

Q. Advanced: How can contradictory data on the thermal stability of brominated aniline derivatives be resolved?

Answer:

Discrepancies often arise from differences in sample purity or storage conditions. To address this:

- Controlled Stability Studies : Conduct thermogravimetric analysis (TGA) under inert (N) and oxidative (O) atmospheres to isolate degradation pathways .

- Accelerated Aging Tests : Store samples at 40°C/75% relative humidity for 4–8 weeks and monitor decomposition via HPLC .

- Comparative Analysis : Cross-reference data with structurally analogous compounds (e.g., 4-Bromo-N-methylaniline) to identify substituent-specific trends .

Q. Basic: What are the optimal storage conditions to prevent decomposition of this compound?

Answer:

- Temperature : Store at 2–8°C in amber vials to minimize light-induced degradation .

- Atmosphere : Use argon-filled containers to prevent oxidation of the amine group .

- Solubility Considerations : For long-term storage in solution, use anhydrous DMSO or DMF to avoid hydrolysis .

Q. Advanced: What strategies improve regioselectivity in further functionalization of this compound?

Answer:

- Directed Metalation : Use at −78°C to deprotonate the amine, enabling directed ortho-functionalization .

- Protection/Deprotection : Temporarily protect the amine with a trifluoroacetyl group to direct electrophilic substitution to the para-bromo position .

- Computational Modeling : Employ DFT calculations to predict reactive sites based on frontier molecular orbital (FMO) analysis .

Q. Basic: How can researchers validate the absence of common synthetic byproducts (e.g., di-brominated analogs)?

Answer:

- Thin-Layer Chromatography (TLC) : Monitor reaction progress using hexane/ethyl acetate (7:3) and visualize under UV (254 nm) .

- GC-MS : Identify low-abundance byproducts via selective ion monitoring (SIM) for 291 (di-brominated species) .

- Comparative Melting Points : Di-brominated derivatives typically exhibit higher melting points (>150°C) vs. the target compound (~80–85°C) .

Properties

IUPAC Name |

4-bromo-2-ethyl-6-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-3-7-5-8(10)4-6(2)9(7)11/h4-5H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPWYIXIMJZSTQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC(=C1)Br)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359371 | |

| Record name | 4-bromo-2-ethyl-6-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70598-49-1 | |

| Record name | 4-bromo-2-ethyl-6-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.